9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine
Overview
Description
9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine is a useful research compound. Its molecular formula is C11H7BrI2N2O and its molecular weight is 516.9 g/mol. The purity is usually 95%.
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Biological Activity
9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine is a complex heterocyclic compound with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 516.9 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial research.
Anticancer Properties
Research indicates that benzoxazepine derivatives, including this compound, exhibit notable cytotoxic effects against various solid tumor cell lines. A study demonstrated that these derivatives can induce apoptosis in cancer cells by modulating the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical in cancer progression and inflammation .
Table 1: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10.5 | Induction of apoptosis |
A549 (Lung) | 8.7 | Inhibition of IL-6 release |
HeLa (Cervical) | 12.3 | Modulation of TNF-α levels |
Antimicrobial Activity
The compound also shows antimicrobial properties, albeit with limited activity against certain bacterial strains. In vitro studies have revealed that it can inhibit the growth of specific pathogens, suggesting potential for development as an antimicrobial agent .
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | Not effective |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been highlighted in recent studies. By affecting cytokine production and immune response pathways, it may serve as a potential candidate for treating inflammatory diseases .
Case Studies
A notable case study involved the synthesis and evaluation of various benzoxazepine derivatives, including the target compound. The study focused on their effects on different cancer cell lines and assessed their cytotoxicity and mechanism of action through various assays.
Study Findings
- Synthesis Methodology : The compound was synthesized using a multi-step process involving cyclization reactions.
- Evaluation : The synthesized compounds were subjected to MTT assays to determine cell viability.
- Results : Significant cytotoxicity was observed in multiple cell lines with varying degrees of selectivity.
Properties
IUPAC Name |
9-bromo-2,3-diiodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrI2N2O/c12-6-1-2-7-8(5-6)17-4-3-16-10(14)9(13)15-11(7)16/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLGNRXJXPPVJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2)Br)C3=NC(=C(N31)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrI2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801179642 | |
Record name | 9-Bromo-5,6-dihydro-2,3-diiodoimidazo[1,2-d][1,4]benzoxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801179642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1282516-68-0 | |
Record name | 9-Bromo-5,6-dihydro-2,3-diiodoimidazo[1,2-d][1,4]benzoxazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1282516-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Bromo-5,6-dihydro-2,3-diiodoimidazo[1,2-d][1,4]benzoxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801179642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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